

# Trestolone (MENT): A Technical Guide on its Progestogenic Activity and Implications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Trestolone**, also known as  $7\alpha$ -methyl-19-nortestosterone (MENT), is a potent synthetic androgen and progestin that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1][2] Its unique pharmacological profile, characterized by strong anabolic and androgenic effects coupled with significant progestogenic activity, sets it apart from other synthetic androgens. This technical guide provides an in-depth analysis of the progestogenic activity of **Trestolone**, its interaction with the progesterone and androgen receptors, and the implications of these interactions for its therapeutic use and side effect profile.

# **Receptor Binding and Activity**

**Trestolone** exerts its physiological effects by binding to and activating both the androgen receptor (AR) and the progesterone receptor (PR).[1]

# **Quantitative Analysis of Receptor Binding and Potency**

While specific Ki or IC50 values for **Trestolone**'s binding affinity to the progesterone and androgen receptors are not readily available in the reviewed literature, comparative studies and activity assays provide valuable insights into its potency.



| Compound          | Receptor                      | Relative Binding<br>Affinity/Potency                                                                               | Reference |
|-------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Trestolone (MENT) | Progesterone<br>Receptor (PR) | Comparable to Progesterone                                                                                         | [3]       |
| Trestolone (MENT) | Progesterone<br>Receptor (PR) | As efficient as Progesterone in activating PR- mediated reporter gene expression                                   | [4]       |
| Trestolone (MENT) | Androgen Receptor<br>(AR)     | 10 times more potent<br>than Testosterone and<br>Dihydrotestosterone in<br>activating AR-driven<br>gene expression |           |
| Trestolone (MENT) | -                             | Anabolic:Androgenic<br>Ratio of 2300:650                                                                           | -         |

Table 1: Receptor Binding and Potency of **Trestolone** (MENT)

### **Experimental Protocols**

The determination of receptor binding affinity and functional activity is crucial for characterizing the pharmacological profile of compounds like **Trestolone**. The following are detailed methodologies for key experiments used in such evaluations.

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Trestolone** for the progesterone receptor, which can be used to calculate the inhibitory constant (Ki).

#### Materials:

• Purified human progesterone receptor (PR) ligand-binding domain (LBD)



- Radiolabeled progesterone ligand (e.g., [3H]-Progesterone)
- Test compound (Trestolone) at various concentrations
- Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
- Scintillation vials and scintillation fluid
- Filter plates and filtration apparatus
- · Scintillation counter

#### Procedure:

- A constant concentration of purified PR-LBD is incubated with a fixed concentration of the radiolabeled progesterone ligand.
- Increasing concentrations of the unlabeled test compound (Trestolone) are added to the incubation mixture.
- The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- The receptor-bound radioligand is separated from the unbound radioligand using a filtration method (e.g., passing the mixture through a filter plate that retains the receptor-ligand complex).
- The filters are washed to remove any unbound radioligand.
- The amount of radioactivity retained on the filters is quantified using a scintillation counter.
- The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
- The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.





Click to download full resolution via product page

Workflow for Progesterone Receptor Competitive Binding Assay.







This assay is similar to the PR binding assay but utilizes components specific to the androgen receptor.

Objective: To determine the IC50 and Ki of **Trestolone** for the androgen receptor.

#### Materials:

- Purified human androgen receptor (AR) ligand-binding domain (LBD)
- Radiolabeled androgen ligand (e.g., [3H]-Mibolerone or [3H]-R1881)
- Test compound (Trestolone) at various concentrations
- Assay buffer
- · Scintillation vials and scintillation fluid
- Filter plates and filtration apparatus
- Scintillation counter

Procedure: The procedure is analogous to the progesterone receptor binding assay, with the substitution of AR-LBD and a radiolabeled androgen ligand. The same steps of incubation, separation, quantification, and data analysis are followed to determine the IC50 and Ki values of **Trestolone** for the androgen receptor.





Click to download full resolution via product page

Workflow for Androgen Receptor Competitive Binding Assay.



### **Signaling Pathways**

Upon binding to its respective receptors, **Trestolone** initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function.

### **Progesterone Receptor Signaling**

**Trestolone**, acting as a progesterone receptor agonist, can activate both genomic and non-genomic signaling pathways.

- Genomic Pathway: In the classical genomic pathway, Trestolone binds to the PR in the
  cytoplasm, causing the dissociation of heat shock proteins. The activated Trestolone-PR
  complex then translocates to the nucleus, dimerizes, and binds to progesterone response
  elements (PREs) on the DNA. This interaction modulates the transcription of target genes.
- Non-Genomic Pathway: Trestolone can also initiate rapid, non-genomic signaling by
  interacting with membrane-associated PRs. This can lead to the activation of intracellular
  signaling cascades, such as the Src/Ras/MAPK pathway, influencing cellular processes
  independently of gene transcription.



Click to download full resolution via product page

**Trestolone**-activated Progesterone Receptor signaling pathways.



### **Androgen Receptor Signaling**

As a potent androgen, **Trestolone** activates the androgen receptor through similar genomic and non-genomic mechanisms.

- Genomic Pathway: Trestolone binds to the AR in the cytoplasm, inducing a conformational
  change and dissociation from chaperone proteins. The Trestolone-AR complex translocates
  to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter
  regions of target genes, thereby regulating their transcription. This pathway is responsible for
  the anabolic and androgenic effects of Trestolone.
- Non-Genomic Pathway: Similar to its action on the PR, Trestolone can also elicit rapid cellular responses through membrane-associated ARs, activating second messenger systems and kinase cascades.



Click to download full resolution via product page

**Trestolone**-activated Androgen Receptor signaling pathways.

# **Implications of Progestogenic Activity**

The significant progestogenic activity of **Trestolone** has several important implications for its therapeutic use and potential side effects.



## **Contribution to Contraceptive Efficacy**

The progestogenic activity of **Trestolone** contributes to its efficacy as a male contraceptive by potently suppressing the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression leads to a reduction in intratesticular testosterone and disrupts spermatogenesis.

### **Potential for Gynecomastia**

Gynecomastia, the benign proliferation of male breast glandular tissue, is a potential side effect of **Trestolone** use. The underlying cause of gynecomastia is an imbalance in the estrogen-to-androgen ratio, with a relative excess of estrogenic activity.

The progestogenic activity of **Trestolone** can contribute to this imbalance through several proposed mechanisms:

- Enhancement of Estrogenic Effects: Progesterone has been suggested to enhance the
  proliferative effects of estrogens on breast tissue. By acting as a potent progestin,
   Trestolone may sensitize the breast tissue to the effects of its aromatized metabolite, 7αmethylestradiol.
- Indirect Effects on Hormone Balance: While androgens generally inhibit breast tissue growth, the potent progestogenic activity of **Trestolone** might alter the local hormonal milieu within the breast tissue, potentially shifting the balance towards a more estrogenic environment.
- Interaction with Prolactin Signaling: There is evidence of cross-talk between progesterone
  and prolactin receptor signaling pathways. While the direct role of prolactin in gynecomastia
  is debated, alterations in these signaling cascades could potentially contribute to breast
  tissue proliferation.

It is important to note that despite its strong androgenic properties which should theoretically counteract gynecomastia, the potent progestogenic activity of **Trestolone** introduces a complex interplay of hormonal signals at the breast tissue level that can lead to this side effect.





Click to download full resolution via product page

Logical relationship of **Trestolone**'s activities leading to gynecomastia.

#### Conclusion

**Trestolone** (MENT) is a unique synthetic steroid with potent agonist activity at both the androgen and progesterone receptors. Its high anabolic and androgenic potency makes it a promising candidate for various therapeutic applications. However, its significant progestogenic activity is a critical aspect of its pharmacological profile that must be carefully considered. This activity contributes to its contraceptive efficacy but also presents a potential risk for side effects such as gynecomastia due to a complex interplay of hormonal signaling pathways. Further research is warranted to fully elucidate the quantitative binding kinetics of **Trestolone** to both the progesterone and androgen receptors and to further detail the molecular mechanisms by



which its progestogenic activity influences the development of gynecomastia in the presence of strong androgenic effects. A thorough understanding of these interactions is essential for the safe and effective development of **Trestolone**-based therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trestolone Wikipedia [en.wikipedia.org]
- 2. 7 alpha-methyl-nortestosterone (MENT): the optimal androgen for male contraception PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic and progestational activity of 7alpha-methyl-19-nortestosterone, a synthetic androgen PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 7α-methyl-19-nortestosterone effectiveness alone or combined with progestins on androgen receptor mediated-transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trestolone (MENT): A Technical Guide on its Progestogenic Activity and Implications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663297#trestolone-ment-progestogenic-activity-and-its-implications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com